2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide
Description
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-12-5-8-16(27-4)17(9-12)28(25,26)20(3)11-18(22)19-15-10-14(21(23)24)7-6-13(15)2/h5-10H,11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMMEOCTQVCHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Sulfonyl Group: This step involves the introduction of the sulfonyl group onto the aromatic ring. Common reagents for this step include sulfonyl chlorides and bases such as pyridine.
Amidation Reaction: The sulfonylated intermediate is then reacted with an amine to form the sulfonyl-methylamino group.
Acylation: The final step involves the acylation of the amine with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the aromatic rings can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and nitro groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the sulfonyl and nitro functionalities.
N-(2-methyl-5-nitrophenyl)acetamide: Contains the nitro and acetamide groups but lacks the sulfonyl-methylamino group.
Uniqueness
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
